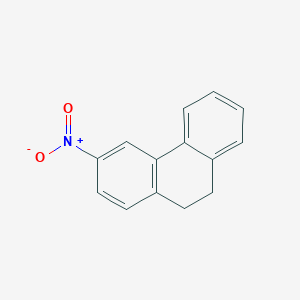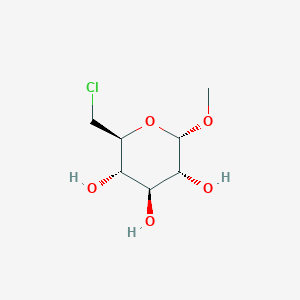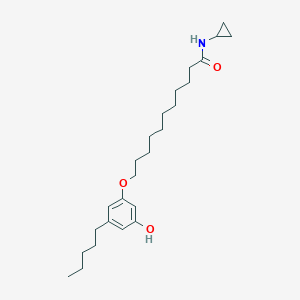
5-(p-Hydroxybenzyl)-uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(p-Hydroxybenzyl)-uracil, also known as 5-HB-U, is a synthetic nucleoside analog that has been studied extensively for its potential use in a variety of scientific research applications. This compound is an analogue of uracil, a pyrimidine base found in RNA, and is used as a model compound in drug discovery research. It has a wide range of applications in the study of molecular biology, biochemistry, and pharmacology due to its ability to interact with DNA and RNA. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-HB-U.
Mechanism of Action
Target of Action
5-(p-Hydroxybenzyl)-uracil, also known as 5-[(4-hydroxyphenyl)methyl]-1H-pyrimidine-2,4-dione, is a compound that has been found to have a pH-dependent mechanism for drug release . This compound is used as a linker in the formation of antibody-drug conjugates (ADCs), which are designed to target specific cells or tissues .
Mode of Action
The compound acts as a linker in ADCs, which are designed to deliver a drug to a specific target. The linker is stable at pH values of 7.4 and 6.6, and in plasma, releasing molecules bound to the hydroxymethyl moiety under acid-dependent stimuli at pH 5.5 . This pH-dependent mechanism allows for the selective release of the drug at the target site, improving the efficacy and reducing the side effects of the treatment .
Biochemical Pathways
The compound is involved in the formation of ADCs, which are a type of drug delivery system. ADCs are designed to selectively deliver a drug to a specific target, thereby increasing the concentration of the drug at the site of action . The release of the drug is controlled by a trigger mechanism that depends on the linker, which in this case is the this compound .
Pharmacokinetics
The compound is known to be stable at physiological ph and in plasma, suggesting that it may have good bioavailability
Result of Action
The primary result of the action of this compound is the selective delivery of a drug to a specific target. This can improve the efficacy of the treatment and reduce side effects by limiting the exposure of non-target tissues to the drug .
Action Environment
The action of this compound is influenced by the pH of the environment. The compound is stable at physiological pH and in plasma, but releases bound molecules under acid-dependent stimuli at pH 5.5 . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(p-Hydroxybenzyl)-uracil are largely unexplored. It is known that hydroxybenzyl compounds, such as this compound, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, although the specific nature of these interactions remains to be fully elucidated.
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
properties
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-9-3-1-7(2-4-9)5-8-6-12-11(16)13-10(8)15/h1-4,6,14H,5H2,(H2,12,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFIUTNZUFHGGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CNC(=O)NC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90309993 |
Source


|
| Record name | 5-(p-Hydroxybenzyl)-uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17187-50-7 |
Source


|
| Record name | Uracil, 5-(p-hydroxybenzyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(p-Hydroxybenzyl)-uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine](/img/structure/B106404.png)

![6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid](/img/structure/B106411.png)

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B106415.png)

![4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol](/img/structure/B106421.png)

